2-(4-Methoxyphenyl)-3-methylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

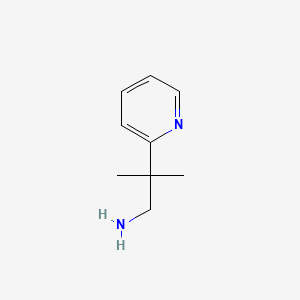

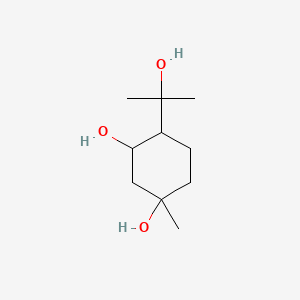

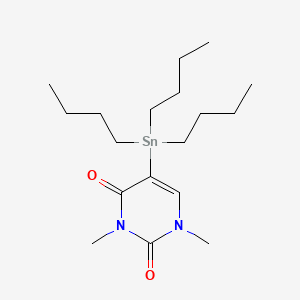

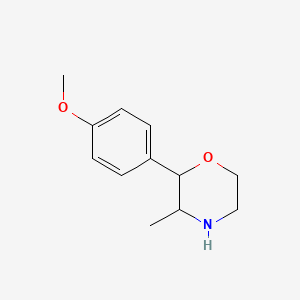

The compound “2-(4-Methoxyphenyl)-3-methylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals . The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent, which could influence the compound’s reactivity and physical properties .

Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxyphenyl)-3-methylmorpholine” were not found, similar compounds are often synthesized via nucleophilic substitution or reductive amination reactions . The exact method would depend on the starting materials and desired substitution pattern .Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-3-methylmorpholine” would likely feature a six-membered morpholine ring with a methyl group at the 3-position and a 4-methoxyphenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation . The specific reactions would depend on the compound’s structure and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylmorpholine” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : A compound closely related to 2-(4-Methoxyphenyl)-3-methylmorpholine, N-Methylmorpholinium 5-[2-cyanoethyl-1-(4-hydroxy-3-methoxyphenyl)-2-thiocarbamoyl]-2,2-dimethyl-6-oxo-1,3-dioxa-4-cyclohexen-4-olate, was synthesized and its molecular and crystal structure established. This study also explored its alkylation properties (Krivokolysko, Chernega, & Litvinov, 2002).

Chiral Catalysis : Another related compound, (+/-)-1-{ (4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol, is a key intermediate in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, showing potent catalytic activity in the addition reactions of dialkyl zinc compounds with aldehydes (Huang, Lin, Ji, Tang, & Zhao, 2007).

Kinetic Studies : A study provided kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides, a process involving N-methylmorpholine (Sim, Ariffin, & Khan, 2007).

Metabolic Conversion in Stress : Research has shown the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, important in understanding metabolic pathways during stress (Smith & Bennett, 1958).

Intermediate for Diltiazem Synthesis : Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was synthesized, showcasing its pharmaceutical application (Furutani, Imashiro, Hatsuda, & Seki, 2002).

Prodrug Development : A study discussed the development of water-soluble prodrugs of human neurokinin-1 receptor antagonists involving phosphorylated morpholine acetal (Hale et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRUEGUXZCYUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655910 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3-methylmorpholine | |

CAS RN |

100369-95-7 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.